![molecular formula C5H3BrN2S B1379779 5-Bromoimidazo[2,1-b][1,3]thiazole CAS No. 67088-53-3](/img/structure/B1379779.png)
5-Bromoimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Bromoimidazo[2,1-b][1,3]thiazole is a heterocyclic organic compound . It has a molecular weight of 203.06 . The compound is a powder in physical form .
Molecular Structure Analysis
The molecular formula of 5-Bromoimidazo[2,1-b][1,3]thiazole is C5H3BrN2S . Its InChI code is 1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H .
Physical And Chemical Properties Analysis
5-Bromoimidazo[2,1-b][1,3]thiazole is a powder in physical form . It has a molecular weight of 203.06 . The compound’s InChI code is 1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H .
Scientific Research Applications
Antimicrobial Activity
5-Bromoimidazo[2,1-b][1,3]thiazole derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is believed to enhance the interaction with bacterial enzymes, disrupting their function and leading to bacterial cell death .
Anticancer Potential
Research has indicated that certain thiazole derivatives exhibit anticancer activity. They have been tested against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). The mechanism of action often involves the disruption of cell division and inducing apoptosis in cancer cells .
Antioxidant Properties
Thiazole compounds, including 5-Bromoimidazo[2,1-b][1,3]thiazole, have demonstrated antioxidant activities. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in various chronic diseases and aging processes .
Anti-Inflammatory Uses
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of inflammatory diseases. They can modulate the activity of enzymes involved in the inflammatory response, potentially leading to new anti-inflammatory medications .
Antifungal Applications
Similar to their antibacterial properties, thiazole derivatives also possess antifungal activities. They can interfere with the cell wall synthesis of fungi, making them useful in the development of new antifungal drugs .
Enzyme Inhibition
Thiazole derivatives have been shown to inhibit various enzymes that are crucial for the metabolism of pathogens. This enzyme inhibition is key in the development of drugs that can treat diseases by targeting specific metabolic pathways in pathogens .
Safety And Hazards
The safety information available for 5-Bromoimidazo[2,1-b][1,3]thiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
5-bromoimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMIYPXTEYKCBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoimidazo[2,1-b][1,3]thiazole | |
CAS RN |
67088-53-3 |
Source
|
Record name | 5-bromoimidazo[2,1-b][1,3]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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